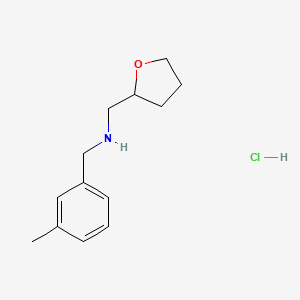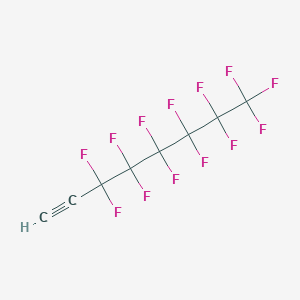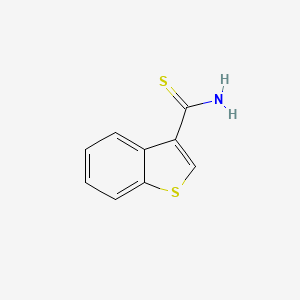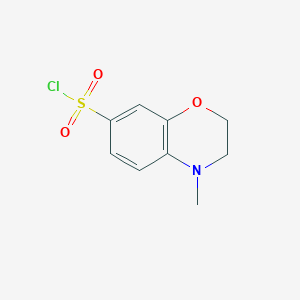
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride (MTFM) is a synthetic compound that has been used in scientific research for a variety of purposes. It is a member of the class of compounds known as phenylalkylamines, which are characterized by a phenyl ring attached to an alkyl chain. MTFM has been studied for its potential to act as a substrate for various enzymes, its ability to interact with various receptors, and its ability to modulate neurotransmitter release.
科学的研究の応用
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has been studied for its potential to act as a substrate for various enzymes, its ability to interact with various receptors, and its ability to modulate neurotransmitter release. It has been used to study the effects of monoamine oxidase inhibitors, and has been shown to be a potent inhibitor of the enzyme monoamine oxidase A. It has also been used to study the effects of serotonin reuptake inhibitors, and has been found to be a potent inhibitor of the serotonin transporter. In addition, (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has been used to study the effects of dopamine reuptake inhibitors, and has been found to be a potent inhibitor of the dopamine transporter.
作用機序
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is thought to act as a substrate for various enzymes, and is believed to interact with various receptors in the brain. Specifically, it has been shown to interact with monoamine oxidase A, the serotonin transporter, and the dopamine transporter. Through these interactions, (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is thought to modulate neurotransmitter release, resulting in a variety of effects.
Biochemical and Physiological Effects
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters, resulting in changes in mood, cognition, and behavior. It has also been found to modulate the release of hormones, resulting in changes in appetite, metabolism, and energy levels. In addition, (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has been found to modulate the activity of various enzymes, resulting in changes in the metabolism of various substances.
実験室実験の利点と制限
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively non-toxic, and has a relatively low cost. However, there are some limitations to its use in laboratory experiments. For example, it is not very water-soluble, and can be difficult to dissolve in aqueous solutions. In addition, it is not very stable in the presence of light or heat, and can degrade over time.
将来の方向性
There are a number of potential future directions for research involving (3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride. For example, it could be studied further to determine its potential as a therapeutic agent for various neurological and psychiatric disorders. In addition, it could be studied further to determine its potential as an inhibitor of various enzymes and receptors. Finally, it could be studied further to determine its potential as an enhancer of various neurotransmitters.
合成法
(3-Methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine hydrochloride is synthesized using a three-step process. The first step involves the reaction of 3-methylphenol with tetrahydrofuran in the presence of a base such as sodium ethoxide. This reaction produces the desired product, (3-methylphenyl)-N-(tetrahydro-2-furanylmethyl)-methanamine. The second step involves the addition of hydrochloric acid to the reaction mixture, which results in the formation of the hydrochloride salt of the compound. The third step involves the purification of the product by recrystallization.
特性
IUPAC Name |
N-[(3-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13;/h2,4-5,8,13-14H,3,6-7,9-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQDRXDWEUYYQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2CCCO2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)




![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)





